Technical Whitepaper: Chemical Structure, Properties, and Pharmacological Profiling of rac N-Demethyl Dapoxetine Hydrochloride
Technical Whitepaper: Chemical Structure, Properties, and Pharmacological Profiling of rac N-Demethyl Dapoxetine Hydrochloride
Executive Summary
As a Senior Application Scientist navigating the complexities of pharmaceutical development, it is imperative to approach the characterization of rac N-demethyl dapoxetine hydrochloride not merely as an isolated chemical entity, but as a dynamic component within a broader pharmacokinetic and analytical ecosystem. N-demethyl dapoxetine is the primary active metabolite of dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI) utilized for the treatment of premature ejaculation. This whitepaper provides an in-depth technical synthesis of its physicochemical properties, enantioselective metabolic pathways, synthetic methodologies, and the rigorous analytical protocols required for its quantification as an active pharmaceutical ingredient (API) impurity.
Chemical Structure & Physicochemical Profiling
The structural architecture of rac N-demethyl dapoxetine features a naphthalene ring linked via an ether bond to a chiral phenylpropanamine backbone. Unlike its parent compound, which possesses a tertiary amine, N-demethyl dapoxetine features a secondary amine. This subtle structural modification significantly alters its metabolic stability and polarity.
To facilitate rapid reference and cross-comparison, the core quantitative and physicochemical data are summarized in Table 1 .
Table 1: Physicochemical and Structural Properties
| Property | Value | Causality / Scientific Significance |
| IUPAC Name | N-methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride | The naphthalene-ether linkage is the core pharmacophore driving Serotonin Transporter (SERT) binding affinity. |
| Molecular Formula | C₂₀H₂₂ClNO (HCl Salt) / C₂₀H₂₁NO (Free Base) | Determines the stoichiometric baseline for mass spectrometry and elemental analysis[1]. |
| Molecular Weight | 327.85 g/mol (HCl Salt) / 291.39 g/mol (Free Base) | Critical for calculating molar equivalents during synthetic scale-up[1]. |
| CAS Registry Number | 157166-71-7 (HCl Salt) / 119357-18-5 (Free Base) | Ensures unambiguous identification across regulatory and commercial databases[2],[3]. |
| LogP (Partition Coefficient) | ~4.96 (Free Base) | High lipophilicity dictates rapid blood-brain barrier (BBB) penetrance and CNS distribution[2]. |
| Exact Mass | 291.16200 Da (Free Base) | Essential parameter for high-resolution mass spectrometry (HRMS) impurity identification[2]. |
Pharmacokinetics & Metabolic Pathways
The biotransformation of dapoxetine into N-demethyl dapoxetine (NDD) is a textbook example of enantioselective pharmacokinetics. While dapoxetine is administered therapeutically as the (S)-enantiomer, analyzing the racemic mixture (rac N-demethyl dapoxetine) is critical for comprehensive toxicological profiling and impurity control.
Hepatic enzymes, primarily CYP2D6 and CYP3A4 , catalyze the N-demethylation of the parent drug[4]. Interestingly, the resulting metabolite retains comparable SERT affinity to the parent compound. However, the stereochemistry dictates the metabolic fate:
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(S)-NDD undergoes rapid Phase II glucuronidation, leading to swift clearance.
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(R)-NDD exhibits higher metabolic stability and brain penetrance. Due to stereoselective CYP catalysis and slower glucuronidation, the (R)-enantiomer constitutes ~60% of circulating NDD in humans, contributing up to 30% of the drug's overall serotonergic activity despite lower absolute plasma concentrations[4].
Caption: Metabolic biotransformation pathway of dapoxetine to N-demethyl dapoxetine.
Synthetic Methodology & Reaction Mechanisms
To utilize rac N-demethyl dapoxetine hydrochloride as an analytical reference standard, it must be synthesized with high purity (>99%). While de novo synthesis via the Williamson ether synthesis is common[5], controlled N-demethylation of the parent drug offers a highly efficient, self-validating pathway.
Protocol 1: Synthetic Cleavage of Dapoxetine to rac N-Demethyl Dapoxetine HCl
Objective: To generate the secondary amine impurity standard from the tertiary amine parent drug.
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Step 1: N-Demethylation via 1-Chloroethyl Chloroformate (ACE-Cl)
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Procedure: Dissolve racemic dapoxetine base in anhydrous 1,2-dichloroethane (DCE). Add 1.2 equivalents of ACE-Cl at 0°C, then reflux for 2 hours.
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Causality: ACE-Cl is specifically selected over harsh reagents like Boron Tribromide (BBr₃). BBr₃ poses a high risk of cleaving the critical naphthalene-ether linkage. ACE-Cl selectively attacks the tertiary amine to form a stable carbamate intermediate[5].
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Step 2: Carbamate Hydrolysis
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Procedure: Evaporate the DCE under reduced pressure, resuspend the resulting residue in methanol, and reflux for 1 hour.
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Causality: Methanolysis rapidly degrades the intermediate carbamate into the secondary amine (N-demethyl dapoxetine) and volatile byproducts (methyl chloride and CO₂). This drives the reaction to completion without requiring messy, yield-reducing aqueous workups.
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Step 3: Hydrochloride Salt Formation
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Procedure: Isolate the free base, dissolve in anhydrous diethyl ether, and introduce 1.0 M HCl in ether dropwise until precipitation ceases. Filter the precipitate and dry under vacuum.
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Causality: Utilizing anhydrous ethereal HCl prevents hydrolytic degradation of the ether linkage and promotes the immediate crystallization of the hydrochloride salt, ensuring the high purity required for analytical reference standards[5].
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Self-Validation Checkpoint: Confirm the loss of the N-methyl singlet (~2.3 ppm) via ¹H-NMR and verify the molecular ion mass (m/z 292.2 [M+H]⁺) via ESI-MS.
Analytical Workflows & Quality Control
In pharmaceutical manufacturing, rac N-demethyl dapoxetine hydrochloride is classified as a critical impurity. Regulatory frameworks (such as ICH Q3A/B) mandate strict monitoring thresholds[5]. The following protocol outlines a robust, self-validating HPLC-MS workflow for impurity profiling.
Protocol 2: HPLC-UV/MS Impurity Profiling
Objective: Achieve baseline resolution and accurate quantification of rac N-demethyl dapoxetine within dapoxetine API batches.
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Step 1: Sample Preparation
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Procedure: Accurately weigh 10 mg of dapoxetine API and dissolve in 10 mL of Mobile Phase A (0.1% Formic Acid in Water) to yield a 1 mg/mL solution.
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Causality: Using the initial mobile phase composition as the sample diluent prevents solvent-induced peak distortion (such as fronting or tailing) during column injection, maintaining peak symmetry.
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Step 2: Chromatographic Separation
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Procedure: Inject 10 µL onto a C18 column (150 mm × 4.6 mm, 3.5 µm) maintained at 30°C. Employ a gradient elution from 90% Mobile Phase A to 10% A over 15 minutes against Mobile Phase B (Acetonitrile).
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Causality: Dapoxetine and N-demethyl dapoxetine share highly similar lipophilicity (LogP ~4.96)[2]. Isocratic elution often results in co-elution. A gradient systematically decreases mobile phase polarity, exploiting the slight polarity increase of the secondary amine to elute N-demethyl dapoxetine (retention time ~8.2 min) before the parent tertiary amine (~10.5 min)[5].
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Step 3: Dual Detection (UV and MS)
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Procedure: Monitor UV absorbance at 254 nm and configure the mass spectrometer in positive electrospray ionization (ESI+) mode.
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Causality: UV at 254 nm captures the robust chromophore of the naphthalene ring for accurate, linear quantification. Simultaneously, ESI+ MS provides orthogonal mass confirmation (m/z 292.2) to validate peak identity against background matrix noise[5].
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Self-Validation Checkpoint: The analytical run is validated only if the resolution factor (Rs) between the parent drug and the metabolite peak is ≥ 1.5, ensuring compliance with ICH guidelines for accurate peak integration.
Caption: HPLC-MS analytical workflow for the baseline resolution and quantification of N-demethyl dapoxetine.
References
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PubChem - NIH : "rac N-Demethyl Dapoxetine | C20H21NO | CID 11779061 - PubChem - NIH"[Link]
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Pharmaffiliates : "Dapoxetine Hydrochloride-impurities - Pharmaffiliates"[Link]
